molecular formula C14H18N2O4 B7961868 methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

Cat. No.: B7961868
M. Wt: 278.30 g/mol
InChI Key: RFBFIJGVXOAJBX-UHFFFAOYSA-N
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Description

Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoate group and a tert-butoxycarbonyl-protected carbamimidoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl isocyanate to form the intermediate tert-butyl 4-aminobenzoate. This intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

    Substitution: The benzoate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butoxycarbonyl group serves as a protective group, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate
  • Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate
  • Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Uniqueness

Methyl 4-[N’-(tert-butoxycarbonyl)carbamimidoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl-protected carbamimidoyl group makes it particularly useful in synthetic chemistry and drug development, where stability and reactivity are crucial.

Properties

IUPAC Name

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBFIJGVXOAJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601765
Record name Methyl 4-[N'-(tert-butoxycarbonyl)carbamimidoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135321-84-5
Record name Methyl 4-[N'-(tert-butoxycarbonyl)carbamimidoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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